2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone
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Overview
Description
2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]-1-(2-METHYL-1H-INDOL-3-YL)-1-ETHANONE is a complex organic compound that features a combination of indole, pyrimidine, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]-1-(2-METHYL-1H-INDOL-3-YL)-1-ETHANONE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the introduction of the pyrimidine and chlorophenyl groups through various coupling reactions. Key reagents may include chlorophenyl sulfonyl chloride, pyrimidine derivatives, and indole derivatives. Reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide or dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]-1-(2-METHYL-1H-INDOL-3-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules and can be used in the development of new synthetic methodologies.
Biology
In biological research, 2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]-1-(2-METHYL-1H-INDOL-3-YL)-1-ETHANONE is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]-1-(2-METHYL-1H-INDOL-3-YL)-1-ETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-{[(4-BROMOPHENYL)SULFANYL]METHYL}-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]-1-(2-METHYL-1H-INDOL-3-YL)-1-ETHANONE
- 2-[(4-{[(4-FLUOROPHENYL)SULFANYL]METHYL}-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]-1-(2-METHYL-1H-INDOL-3-YL)-1-ETHANONE
Uniqueness
The uniqueness of 2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]-1-(2-METHYL-1H-INDOL-3-YL)-1-ETHANONE lies in its specific combination of functional groups and structural features. The presence of the chlorophenyl group, along with the indole and pyrimidine moieties, gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H18ClN3O2S2 |
---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-21(17-4-2-3-5-18(17)24-13)19(27)12-30-22-25-15(10-20(28)26-22)11-29-16-8-6-14(23)7-9-16/h2-10,24H,11-12H2,1H3,(H,25,26,28) |
InChI Key |
ZAXBGMHGWOZAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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